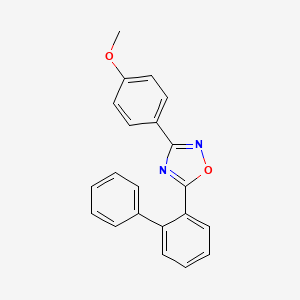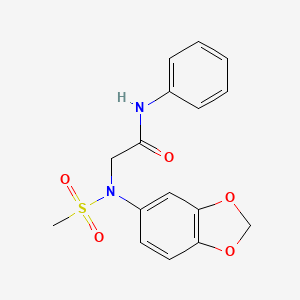
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide, also known as GK-3, is a synthetic compound that has been studied extensively for its potential therapeutic properties. This compound was first synthesized in the early 1990s, and since then, it has been the subject of numerous scientific studies aimed at understanding its mechanism of action and potential applications.
Mécanisme D'action
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide works by inhibiting the activity of GSK-3, which is involved in the regulation of several cellular processes, including the phosphorylation of tau protein. Tau protein is a key component of the neurofibrillary tangles that are characteristic of Alzheimer's disease. Inhibition of GSK-3 by N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to reduce the phosphorylation of tau protein, which may help to prevent the formation of neurofibrillary tangles and slow the progression of Alzheimer's disease.
Biochemical and physiological effects:
In addition to its effects on GSK-3 and tau protein phosphorylation, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has also been shown to reduce the levels of reactive oxygen species (ROS), which can cause oxidative damage to cells and contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in lab experiments is that it is a relatively stable compound that can be easily synthesized and purified. In addition, N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been shown to have a high degree of selectivity for GSK-3, meaning that it is unlikely to interact with other enzymes or proteins in the cell. However, one limitation of using N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in lab experiments is that it has not yet been extensively tested in animal models or clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are several potential future directions for research on N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide. One area of focus could be on developing more selective inhibitors of GSK-3, which could potentially have fewer side effects than N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide. Another area of focus could be on testing the efficacy of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in animal models of neurodegenerative diseases, such as Alzheimer's disease. Finally, future research could explore the potential use of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide in combination with other drugs or therapies for the treatment of neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide involves several steps, including the condensation of 2,3-dimethylquinoxaline-6-carboxaldehyde with piperidine-4-carboxylic acid, followed by the reduction of the resulting imine with sodium borohydride. The final product is obtained through the reaction of the resulting amine with 4-chlorobenzoyl chloride. The synthesis of N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide is relatively straightforward and can be performed in a laboratory setting.
Applications De Recherche Scientifique
N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Several studies have shown that N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide can inhibit the activity of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in the regulation of several cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3 has been shown to have neuroprotective effects, making N-(2,3-dimethyl-6-quinoxalinyl)-1-piperidinecarboxamide a potential candidate for the treatment of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c1-11-12(2)18-15-10-13(6-7-14(15)17-11)19-16(21)20-8-4-3-5-9-20/h6-7,10H,3-5,8-9H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLRYDKJVXGENU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)NC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylquinoxalin-6-yl)piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)


![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)





![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
